1,4-Dimethyl-5-nitro-1H-pyrazole
Overview
Description
1,4-Dimethyl-5-nitro-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound belongs to the pyrazole family, which is known for its diverse biological activities and applications in various fields, including medicine, agriculture, and materials science .
Mechanism of Action
Target of Action
Pyrazole derivatives have been known to exhibit a broad range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
It’s worth noting that pyrazole derivatives have been reported to exhibit various biological activities such as antibacterial, anti-inflammatory, antitumor, and antifungal effects . These activities suggest that the compound may interact with its targets in a way that modulates their function, leading to the observed biological effects.
Biochemical Pathways
Given the broad range of biological activities exhibited by pyrazole derivatives, it is likely that this compound affects multiple pathways .
Pharmacokinetics
It’s worth noting that the solubility of a compound in water and other polar solvents can influence its bioavailability .
Result of Action
Given the various biological activities exhibited by pyrazole derivatives, it is likely that this compound induces changes at the molecular and cellular levels that contribute to its observed effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dimethyl-5-nitro-1H-pyrazole can be synthesized through various methods. One common approach involves the reaction of 1,4-dimethyl-3,5-dinitropyrazole with hydrazine hydrate under reflux conditions. The reaction typically proceeds in the presence of a suitable solvent, such as ethanol or methanol, and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. These methods may utilize advanced techniques such as flow chemistry or microwave-assisted synthesis to enhance efficiency and reduce production costs. The choice of reagents, catalysts, and reaction conditions is optimized to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-5-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
1,4-Dimethyl-5-nitro-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of agrochemicals, dyes, and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-5-nitro-1H-pyrazole
- 3,5-Dimethyl-4-nitro-1H-pyrazole
- 1,4-Dimethyl-3-nitro-1H-pyrazole
Uniqueness
1,4-Dimethyl-5-nitro-1H-pyrazole is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both methyl and nitro groups at specific positions on the pyrazole ring imparts distinct properties compared to other similar compounds .
Properties
IUPAC Name |
1,4-dimethyl-5-nitropyrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-4-3-6-7(2)5(4)8(9)10/h3H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAEXGQQBDVVQAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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